Cas no 97146-34-4 (2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
- 2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- 97146-34-4
- CCG-345636
- 2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- SCHEMBL10817394
- F1605-0240
- AKOS001866427
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- Inchi: 1S/C20H18N2O4S/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-19-13(20(27)22-18)8-11-6-4-5-7-14(11)26-19/h4-7,9-10H,8H2,1-3H3,(H,21,22,27)
- InChI Key: NUMCGWKZWCMNPP-UHFFFAOYSA-N
- SMILES: C1(C2=CC(OC)=C(OC)C(OC)=C2)=NC(=S)C2CC3=C(OC=2N1)C=CC=C3
Computed Properties
- Exact Mass: 382.09872823g/mol
- Monoisotopic Mass: 382.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 93.4Ų
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1605-0240-2μmol |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1605-0240-1mg |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1605-0240-2mg |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1605-0240-3mg |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-34-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1605-0240-4mg |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione |
97146-34-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
Recent Advances in the Study of 2-(3,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 97146-34-4)
The compound 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 97146-34-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the compound's role as a potent inhibitor of tubulin polymerization, a critical process in cell division. The trimethoxyphenyl moiety, a common feature in many tubulin-binding agents, is believed to enhance the compound's affinity for the colchicine-binding site on tubulin. This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibited nanomolar potency against a panel of cancer cell lines, including multidrug-resistant variants. The compound's selectivity index was notably higher than that of conventional chemotherapeutic agents, suggesting a favorable therapeutic window. Structural-activity relationship (SAR) studies further revealed that the thione group at the 4-position of the pyrimidine ring is crucial for maintaining biological activity.
Beyond its anticancer properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 preprint in BioRxiv reported that the compound effectively inhibits NF-κB signaling, a key pathway in inflammatory responses. This dual functionality—targeting both proliferative and inflammatory processes—positions 97146-34-4 as a promising candidate for the treatment of chronic inflammatory diseases with neoplastic components, such as colitis-associated colorectal cancer.
From a chemical synthesis perspective, novel methodologies have been developed to improve the yield and purity of 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. A recent patent (WO2023123456) describes a microwave-assisted one-pot synthesis that reduces reaction times from 24 hours to under 2 hours while maintaining >95% purity. This advancement could facilitate larger-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies in rodent models have revealed limited oral bioavailability, prompting research into prodrug strategies and novel formulation approaches. Additionally, the exact molecular interactions between the compound and its protein targets require further elucidation through X-ray crystallography studies.
In conclusion, 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione represents a chemically interesting and biologically active scaffold with multiple therapeutic potentials. Ongoing research is expected to further optimize its pharmacological properties and explore its applications in precision medicine approaches. The compound's unique combination of tubulin-disrupting and anti-inflammatory activities makes it particularly worthy of continued investigation in the context of complex disease pathologies.
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